![molecular formula C18H26INO6 B4041326 4-[4-(4-Iodophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041326.png)
4-[4-(4-Iodophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid
Overview
Description
4-[4-(4-Iodophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound with a unique structure that combines an iodophenoxy group, a butyl chain, and a dimethylmorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Iodophenoxy)butyl]-2,6-dimethylmorpholine typically involves a multi-step process. One common method includes the reaction of 4-iodophenol with 1,4-dibromobutane to form 4-(4-iodophenoxy)butane. This intermediate is then reacted with 2,6-dimethylmorpholine under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Iodophenoxy)butyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxybutyl derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
4-[4-(4-Iodophenoxy)butyl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(4-Iodophenoxy)butyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The iodophenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The butyl chain and dimethylmorpholine moiety can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Bromophenoxy)butyl]-2,6-dimethylmorpholine
- 4-[4-(4-Chlorophenoxy)butyl]-2,6-dimethylmorpholine
- 4-[4-(4-Fluorophenoxy)butyl]-2,6-dimethylmorpholine
Uniqueness
4-[4-(4-Iodophenoxy)butyl]-2,6-dimethylmorpholine is unique due to the presence of the iodophenoxy group, which imparts distinct chemical properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain applications.
Properties
IUPAC Name |
4-[4-(4-iodophenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24INO2.C2H2O4/c1-13-11-18(12-14(2)20-13)9-3-4-10-19-16-7-5-15(17)6-8-16;3-1(4)2(5)6/h5-8,13-14H,3-4,9-12H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSJCXGDXLEFRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=CC=C(C=C2)I.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26INO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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